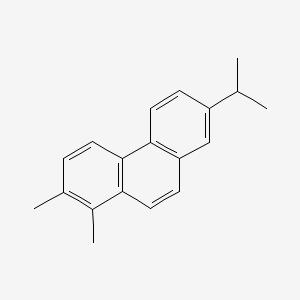

2-Methylretene

Description

2-Methylretene is a polycyclic aromatic hydrocarbon (PAH) identified as a biomarker in geological and geochemical studies. It is structurally characterized by a methyl substitution on a retene-like aromatic framework. Its molecular formula is C₁₈H₁₆, with a molecular weight of 215.890 g/mol (CAS: 117-428-7) . Found in sedimentary formations such as the Podil’tsi Formation, this compound is associated with higher plant inputs, particularly conifers, and serves as an indicator of paleovegetation and depositional environments .

Properties

CAS No. |

66292-08-8 |

|---|---|

Molecular Formula |

C19H20 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

1,2-dimethyl-7-propan-2-ylphenanthrene |

InChI |

InChI=1S/C19H20/c1-12(2)15-6-10-18-16(11-15)7-9-17-14(4)13(3)5-8-19(17)18/h5-12H,1-4H3 |

InChI Key |

JSRSVEDODQZAOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C(C=C2)C=C(C=C3)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylretene can be synthesized through several methods. One common approach involves the alkylation of retene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of retene derivatives followed by selective methylation. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methylretene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions, such as halogenation, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while halogenation can produce halogenated derivatives of this compound.

Scientific Research Applications

2-Methylretene has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

Biology: Research on its biological activity helps understand the effects of polycyclic aromatic hydrocarbons on living organisms.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylretene involves its interaction with molecular targets and pathways in biological systems. It can bind to specific receptors or enzymes, influencing cellular processes. The exact pathways depend on the context of its application, such as its role in drug development or its effects on environmental systems.

Comparison with Similar Compounds

Retene (1-Methyl-7-isopropylphenanthrene)

- Molecular Formula : C₁₈H₁₈ (MW: 234.34 g/mol)

- Biological Source: Derived from diterpenoids in conifers (e.g., Pinaceae) via diagenetic aromatization .

- Key Differences : Retene has an additional isopropyl group compared to 2-methylretene, resulting in higher molecular weight and distinct aromatic stability. Retene is more abundant in coal samples (e.g., extremely abundant in Shimengou coal) compared to this compound, which shows moderate abundance .

Simonellite

- Molecular Formula : C₂₀H₂₄ (MW: 264.40 g/mol)

- Biological Source: Derived from diterpenoid precursors in resinous plants.

- Key Differences : Simonellite has a fully aromatic tetracyclic structure, differing in ring arrangement and methylation patterns. It is less thermally stable than this compound, making it a marker for lower thermal maturity stages (e.g., Vr = 0.56% in Shimengou coal) .

Cadalene

- Molecular Formula : C₁₅H₁₈O (MW: 214.30 g/mol)

- Biological Source: Sesquiterpenoid origin, linked to angiosperms and certain fungi.

- Key Differences : Cadalene contains an oxygenated functional group, distinguishing it from purely hydrocarbon-based this compound. It is less abundant in higher-plant-dominated environments .

Geochemical and Paleoenvironmental Significance

Diagnostic Ratios and Thermal Maturity

- Retene/(Retene + Cadalene) Ratio : High values indicate conifer dominance, while lower values suggest angiosperm contributions. This compound’s moderate abundance complements this ratio in differentiating plant sources .

- Thermal Stability : this compound is more stable than simonellite but less than retene, making it a useful marker for intermediate maturity stages in lacustrine or brackish environments .

Detection Methods

- GC-MS : Used for quantifying methylretenes in sediments. Methylnaphthalenes (e.g., 2-methylnaphthalene) are analyzed similarly, though their smaller aromatic systems require shorter retention times .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and NMR are critical for distinguishing this compound from isomers like 9-methylretene, which shares the same molecular weight but differs in substitution patterns .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Sources | Thermal Maturity Indicator |

|---|---|---|---|---|---|

| This compound | C₁₈H₁₆ | 215.890 | 117-428-7 | Conifers, lycopsids | Intermediate |

| Retene | C₁₈H₁₈ | 234.34 | 483-65-8 | Conifers (Pinaceae) | High |

| Simonellite | C₂₀H₂₄ | 264.40 | 536-63-4 | Resinous plants | Low |

| Cadalene | C₁₅H₁₈O | 214.30 | 483-78-3 | Angiosperms, fungi | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.